4-(cyclohexylmethyl)-2-(3,4-dimethoxyphenyl)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione
Description
This compound belongs to the 3,4-dihydro-2H-1λ⁶,2,4-benzothiadiazine class, characterized by a tricyclic core with a sulfonamide moiety. The structure features a cyclohexylmethyl group at position 4 and a 3,4-dimethoxyphenyl substituent at position 2. These substituents confer distinct physicochemical and pharmacological properties.
Properties
IUPAC Name |
4-(cyclohexylmethyl)-2-(3,4-dimethoxyphenyl)-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O5S/c1-28-19-13-12-17(14-20(19)29-2)24-22(25)23(15-16-8-4-3-5-9-16)18-10-6-7-11-21(18)30(24,26)27/h6-7,10-14,16H,3-5,8-9,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNRKOIGVFWZEOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4CCCCC4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(cyclohexylmethyl)-2-(3,4-dimethoxyphenyl)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione belongs to a class of heterocyclic compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 420.59 g/mol. The presence of the benzothiadiazine moiety contributes to its biological activity through various mechanisms.
1. Anticancer Activity
Research indicates that benzothiadiazine derivatives exhibit significant anticancer properties. The mechanism often involves the disruption of cellular processes such as DNA replication and repair. For instance, studies have shown that similar compounds can induce apoptosis in cancer cells by activating specific signaling pathways that lead to cell death .
Case Study:
In a study investigating the anticancer potential of related benzothiadiazine compounds, it was found that these compounds effectively inhibited tumor growth in xenograft models by inducing apoptosis and inhibiting angiogenesis .
2. Anti-inflammatory Properties
Compounds in this class are also known for their anti-inflammatory effects. They modulate inflammatory pathways by inhibiting enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which play critical roles in inflammation .
Research Findings:
A recent study demonstrated that a related compound reduced inflammation markers in animal models of arthritis, suggesting potential applications in treating inflammatory diseases .
3. Antimicrobial Activity
The antimicrobial properties of benzothiadiazine derivatives have been well-documented. These compounds exhibit activity against a range of pathogens including bacteria and fungi. The mechanism typically involves disrupting the microbial cell membrane or inhibiting essential enzymes .
Data Table: Antimicrobial Activity
| Pathogen | Activity Type | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | Bactericidal | 32 µg/mL |
| Escherichia coli | Bacteriostatic | 64 µg/mL |
| Candida albicans | Fungicidal | 16 µg/mL |
The biological activities of this compound can be attributed to its interaction with various biomolecules:
- Enzyme Inhibition: Many heterocyclic compounds inhibit specific enzymes involved in disease processes.
- Receptor Modulation: Compounds can act as antagonists or agonists at various receptors, influencing physiological responses.
- DNA Interaction: Some derivatives can intercalate with DNA or inhibit topoisomerases, affecting cancer cell proliferation.
Therapeutic Potential
Given its diverse biological activities, 4-(cyclohexylmethyl)-2-(3,4-dimethoxyphenyl)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione shows promise for development in several therapeutic areas:
- Cancer Treatment: As an anticancer agent targeting multiple pathways.
- Anti-inflammatory Drugs: For conditions such as arthritis and other inflammatory disorders.
- Antimicrobial Agents: In treating infections caused by resistant strains.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The compound is compared to five analogs (Table 1), focusing on molecular properties, substituent effects, and bioactivity.
Table 1: Structural and Physicochemical Comparison
Key Observations
Lipophilicity and Solubility :
- The target compound’s logP (~5.8) is comparable to K261-2248 (logP 5.85), but the 3,4-dimethoxyphenyl group improves aqueous solubility relative to chlorophenyl or methylphenyl analogs .
- In contrast, 866846-92-6’s higher molecular weight (464.92 g/mol) and dual aromatic substituents may reduce solubility and increase metabolic instability .
3,4-Dimethoxyphenyl: Electron-donating methoxy groups may improve binding to serotonin or dopamine receptors compared to electron-withdrawing substituents (e.g., chloro in K261-2248) .
Fluorinated derivatives (e.g., ) exhibit unique bioactivity profiles, highlighting the impact of halogenation on target selectivity .
Research Findings and Implications
- Synthetic Feasibility : The target compound’s synthesis likely follows established routes for 3,4-dihydrobenzothiadiazines, such as cyclocondensation of thioamide intermediates .
- Drug-Likeness : Compared to K261-2248 and 866846-92-6, the target compound’s moderate logP and polar surface area (~46.7 Ų, estimated) align with Lipinski’s criteria for oral bioavailability .
- Biological Screening : Compounds with dimethoxy groups (e.g., ) show improved bioavailability scores (0.55–0.56) due to enhanced solubility, suggesting similar advantages for the target compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
